3-benzylcyclopentane-1-carboxylic acid
Description
3-Benzylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a benzyl substituent at the 3-position and a carboxylic acid group at the 1-position. For example, compounds like 1-benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5) share structural similarities but differ in ring size (cyclobutane vs. cyclopentane), impacting steric and electronic characteristics . The benzyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and reactivity.
Properties
CAS No. |
2731007-19-3 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with benzyl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation step. The oxidation step can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of benzylidenecyclopentane, followed by carboxylation using carbon dioxide (CO2) in the presence of a suitable catalyst. This method offers higher yields and is more environmentally friendly compared to traditional synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, reduction may produce alcohols or alkanes, and substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
3-Benzylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-benzylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the benzyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, CN) increase polarity and may alter acidity of the carboxylic acid moiety, whereas benzyl groups enhance lipophilicity .
Stability and Reactivity
- This compound: Expected to exhibit moderate stability similar to 1-benzylcyclobutane-1-carboxylic acid, which is stable under normal storage but reactive with strong oxidizers .
- 1-Cyanocyclopentanecarboxylic acid: The cyano group may render it susceptible to hydrolysis under acidic or basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
